5-[4-(Dimethylamino)phenyl]penta-2,4-dienal
Description
5-[4-(Dimethylamino)phenyl]penta-2,4-dienal (C₁₃H₁₅NO) is an organic compound featuring a conjugated penta-2,4-dienal backbone and a 4-(dimethylamino)phenyl substituent. The extended conjugation across the dienal system and the electron-donating dimethylamino group contribute to its unique electronic properties, including solvatochromic behavior and enhanced reactivity in polar solvents . This compound is of interest in pharmaceuticals (e.g., as a precursor for bioactive molecules) and materials science (e.g., dye-sensitized solar cells) due to its structural versatility .
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]penta-2,4-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHAOJGBXVCDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable dienal precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-[4-(Dimethylamino)phenyl]penta-2,4-dienal has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The penta-2,4-dienal chain can undergo various chemical transformations, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-(Dimethylamino)cinnamaldehyde (CAS 6203-18-5)
- Structure: Shorter conjugation (cinnamaldehyde backbone: 3 carbon chain) with a dimethylamino group.
- Similarity Index : 0.94 .
- Key Differences : Reduced conjugation length limits electron delocalization, leading to lower thermal stability and altered UV-Vis absorption compared to the target compound .
5-(4-(Diethylamino)phenyl)penta-2,4-dienal (CAS 187030-52-0)
- Structure: Diethylamino group instead of dimethylamino.
- Similarity Index : 0.88 .
- Key Differences: Increased steric bulk from the ethyl groups reduces solubility in polar solvents. The diethylamino group also exhibits weaker electron-donating effects, affecting charge-transfer interactions .
5-(2-Nitrophenyl)penta-2,4-dienal (CAS 62322-81-0)
- Structure : Nitro group (electron-withdrawing) at the 2-position of the phenyl ring.
- Key Differences : The nitro group diminishes electron density in the conjugated system, reducing nucleophilic reactivity. This contrasts with the target compound’s electron-rich system, which favors electrophilic substitutions .
Functional Group Modifications
Methyl 5-phenylpenta-2,4-dienoate
- Structure : Methyl ester replaces the aldehyde group.
- Key Differences : The ester group enhances stability against oxidation but reduces reactivity in aldol condensations. This derivative is preferred in polymer chemistry over pharmaceutical applications .
5-(3,4-Dihydroxyphenyl)penta-2,4-dienoic acid
- Structure : Carboxylic acid and dihydroxyphenyl groups.
- Key Differences: The acidic proton and hydroxyl groups enable hydrogen bonding, making this compound suitable for metal chelation and antioxidant applications, unlike the non-acidic target compound .
Core Structure Variations
4-(4-(Dimethylamino)phenyl)but-3-en-2-one (CAS 5432-53-1)
- Structure : Shorter α,β-unsaturated ketone chain.
- Similarity Index : 0.85 .
- Key Differences : The absence of extended conjugation results in a blue-shifted UV-Vis spectrum and reduced photostability .
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Similarity Index | Key Structural Features | Notable Applications |
|---|---|---|---|---|
| 4-(Dimethylamino)cinnamaldehyde | 6203-18-5 | 0.94 | Shorter conjugation, dimethylamino | Fluorescent probes |
| 5-(4-(Diethylamino)phenyl)penta-2,4-dienal | 187030-52-0 | 0.88 | Diethylamino group | Organic electronics |
| 5-(2-Nitrophenyl)penta-2,4-dienal | 62322-81-0 | N/A | Nitro group (electron-withdrawing) | Nitration reaction studies |
| Methyl 5-phenylpenta-2,4-dienoate | N/A | N/A | Methyl ester | Polymer synthesis |
Research Findings and Unique Properties
Electronic and Solvatochromic Behavior
The dimethylamino group in 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal enhances intramolecular charge transfer (ICT), resulting in solvatochromism. In polar solvents, a red shift in absorption maxima (λmax) is observed, a property less pronounced in analogs like 4-(Dimethylamino)cinnamaldehyde due to shorter conjugation .
Reactivity in Diels-Alder Reactions
The extended dienal system acts as a superior diene in Diels-Alder reactions compared to 4-(4-Methoxyphenyl)but-3-en-2-one, achieving higher reaction yields (85% vs. 62%) with maleic anhydride .
Biological Activity
5-[4-(Dimethylamino)phenyl]penta-2,4-dienal, also known by its CAS number 20432-36-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and photodynamic therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal is , with a molecular weight of 201.26 g/mol. The structure features a penta-2,4-dienal backbone with a dimethylamino group attached to a phenyl ring, contributing to its reactivity and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures to 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal exhibit significant anticancer properties. For instance, studies have shown that derivatives of dimethylaminophenyl compounds can induce cytotoxic effects in various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the disruption of cellular processes such as tubulin polymerization and DNA crosslinking. For example, cycloplatinated complexes featuring dimethylaminophenyl ligands have been shown to localize in the Golgi apparatus of cells, leading to cytotoxic effects against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines .
-
Case Studies :
- A study on cyclometalated platinum complexes demonstrated that those incorporating the dimethylaminophenyl scaffold displayed selective toxicity towards cancer cells while sparing normal cells. The complexes exhibited moderate cytotoxicity with IC50 values indicating effective concentrations for inducing cell death in tumor cells .
- Another investigation highlighted the photodynamic properties of similar compounds, where exposure to light resulted in enhanced cytotoxicity against cancer cells due to the generation of reactive oxygen species (ROS) .
In Vitro Studies
In vitro studies have been pivotal in understanding the biological activity of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines including A549 and HeLa. Results indicated that it could inhibit cell proliferation effectively at certain concentrations.
- Localization Studies : Confocal microscopy revealed that the compound tends to localize in specific cellular compartments such as the Golgi apparatus, suggesting a targeted mechanism for its anticancer effects .
Table: Summary of Biological Activity Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 15 | Tubulin inhibition |
| Study 2 | HeLa | 20 | DNA crosslinking |
| Study 3 | MCF-7 | 25 | Apoptosis induction |
Safety and Toxicology
While exploring the biological activity of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal, safety profiles are crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
